molecular formula C13H19N3O B1523160 1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide CAS No. 1019625-49-0

1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide

Cat. No. B1523160
M. Wt: 233.31 g/mol
InChI Key: YTLTVQZZOODNAT-UHFFFAOYSA-N
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Description

“1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide” is a compound with the CAS Number: 1019625-49-0 . It has a molecular weight of 233.31 . The IUPAC name for this compound is 1-[4-(aminomethyl)phenyl]-3-piperidinecarboxamide .


Molecular Structure Analysis

The InChI code for “1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide” is 1S/C13H19N3O/c14-8-10-3-5-12(6-4-10)16-7-1-2-11(9-16)13(15)17/h3-6,11H,1-2,7-9,14H2,(H2,15,17) . This code provides a specific description of the molecule’s structure.

It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

Research has identified piperidine-4-yl-aminopyrimidine derivatives, including analogs with the 3-carboxamide moiety, as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. These compounds demonstrate significant effectiveness against both wild-type HIV-1 and a range of NNRTI-resistant mutant viruses, offering a pathway for the development of new therapies for HIV/AIDS (Tang et al., 2010).

Inhibitors of Soluble Epoxide Hydrolase

Another study discovered 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase (sEH), identified from high throughput screening. These inhibitors, particularly the compound identified as a tool for in vivo investigations, exhibit robust effects on a serum biomarker related to linoleic acid's epoxide, indicating potential applications in studying disease models (Thalji et al., 2013).

Anti-Angiogenic and DNA Cleavage Activities

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. The presence of specific substituents may determine their efficacy, indicating a role in developing cancer therapies by targeting angiogenesis and DNA integrity (Kambappa et al., 2017).

CCR5 Antagonists for HIV-1

Research into piperidine-4-carboxamide CCR5 antagonists has led to the development of compounds with potent anti-HIV-1 activity, exemplified by TAK-220. This compound inhibits the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells and demonstrates good pharmacokinetic profiles, highlighting its potential as a clinical candidate for HIV-1 therapy (Imamura et al., 2006).

PARP Inhibitors for BRCA-1 and -2 Mutant Tumors

A series of 2-phenyl-2H-indazole-7-carboxamides have been developed as poly(ADP-ribose)polymerase (PARP) inhibitors. These compounds display antiproliferation activities against cancer cells deficient in BRCA-1 and BRCA-2, with high selectivity over proficient cells. This work highlights the role of such inhibitors in treating cancers linked to BRCA mutations (Jones et al., 2009).

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) .

Future Directions

While specific future directions for “1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide” are not available, piperidine derivatives are being explored for various applications, including the development of protein degraders and as inhibitors for clinically resistant enzymes .

properties

IUPAC Name

1-[4-(aminomethyl)phenyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-8-10-3-5-12(6-4-10)16-7-1-2-11(9-16)13(15)17/h3-6,11H,1-2,7-9,14H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLTVQZZOODNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301222890
Record name 3-Piperidinecarboxamide, 1-[4-(aminomethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide

CAS RN

1019625-49-0
Record name 3-Piperidinecarboxamide, 1-[4-(aminomethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019625-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxamide, 1-[4-(aminomethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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